1-[(1-Cyclohexylethyl)amino]propan-2-ol
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Overview
Description
1-[(1-Cyclohexylethyl)amino]propan-2-ol is an organic compound with the molecular formula C11H23NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is part of the amino alcohol family, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1-Cyclohexylethyl)amino]propan-2-ol can be synthesized through the reaction of 1-cyclohexylethylamine with propylene oxide. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the opening of the epoxide ring .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Cyclohexylethyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohexyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
1-[(1-Cyclohexylethyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1-Cyclohexylethyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
1-Aminopropan-2-ol: Another amino alcohol with similar structural features but different functional properties.
2-Amino-1-propanol: A related compound with a different arrangement of functional groups.
Cyclohexylethylamine: Shares the cyclohexylethyl group but lacks the hydroxyl group.
Uniqueness: 1-[(1-Cyclohexylethyl)amino]propan-2-ol is unique due to its specific combination of the cyclohexylethyl group and the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-cyclohexylethylamino)propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(13)8-12-10(2)11-6-4-3-5-7-11/h9-13H,3-8H2,1-2H3 |
InChI Key |
FEPYGTPGGGAFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1CCCCC1)O |
Origin of Product |
United States |
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